molecular formula C7H13ClF2O2S B13179581 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride

3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride

Cat. No.: B13179581
M. Wt: 234.69 g/mol
InChI Key: MKOQQMKKRQHKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C7H13ClF2O2S . It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-4,4-dimethylpentane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids are often used to facilitate these reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.

Mechanism of Action

The mechanism by which 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13ClF2O2S

Molecular Weight

234.69 g/mol

IUPAC Name

3,3-difluoro-4,4-dimethylpentane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClF2O2S/c1-6(2,3)7(9,10)4-5-13(8,11)12/h4-5H2,1-3H3

InChI Key

MKOQQMKKRQHKED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCS(=O)(=O)Cl)(F)F

Origin of Product

United States

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